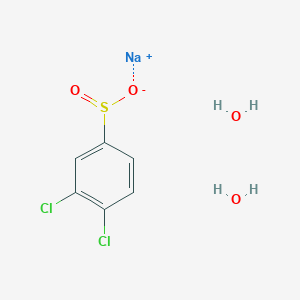
Sodium 3,4-dichlorobenzenesulfinate dihydrate
Vue d'ensemble
Description
Synthesis Analysis
Sodium sulfinates, including Sodium 3,4-dichlorobenzenesulfinate dihydrate, are powerful building blocks for the synthesis of organosulfur compounds . They act as versatile reagents for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones .Applications De Recherche Scientifique
Synthesis and Polymer Applications
Sodium 4-styrenesulfonate has been synthesized directly in aqueous media through reversible addition−fragmentation chain transfer polymerization (RAFT), leading to homopolymers with narrow molecular weight distributions. This methodology demonstrates the potential for sodium sulfonate salts, including Sodium 3,4-dichlorobenzenesulfinate dihydrate, in polymer science for creating hydrophilic styrenic-based homopolymers and block copolymers with controlled properties. Such polymers are stimuli-responsive and can undergo reversible pH-induced micellization in aqueous solution, showcasing their potential in various applications, including drug delivery systems and responsive materials (Mitsukami et al., 2001).
Environmental and Wastewater Treatment
Sodium borohydride, a related compound, has been explored for its application in hydrogen storage and as a reducing agent in wastewater treatment. The research into sodium borohydride's efficiency and recyclability in hydrolytic hydrogen production indicates a broader application potential for sodium-based reducing agents in environmental management. This suggests that Sodium 3,4-dichlorobenzenesulfinate dihydrate could potentially be researched for similar applications in reducing pollutants or in the synthesis of environmentally friendly materials (Huang et al., 2016).
Advanced Materials Development
The synthesis and characterization of luminescent ladder-like lanthanide coordination polymers of 4-hydroxybenzenesulfonate highlight the role of sodium sulfonates in the development of novel materials with specific optical properties. This indicates potential areas of research for Sodium 3,4-dichlorobenzenesulfinate dihydrate in the creation of new materials with desirable luminescent properties for applications in optics, sensors, and electronic devices (Yang et al., 2008).
Propriétés
IUPAC Name |
sodium;3,4-dichlorobenzenesulfinate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S.Na.2H2O/c7-5-2-1-4(11(9)10)3-6(5)8;;;/h1-3H,(H,9,10);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWIWKHQCVAECK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])Cl)Cl.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657031 | |
| Record name | Sodium 3,4-dichlorobenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3,4-dichlorobenzenesulfinate dihydrate | |
CAS RN |
175334-71-1 | |
| Record name | Sodium 3,4-dichlorobenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)

![4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid](/img/structure/B1499059.png)







